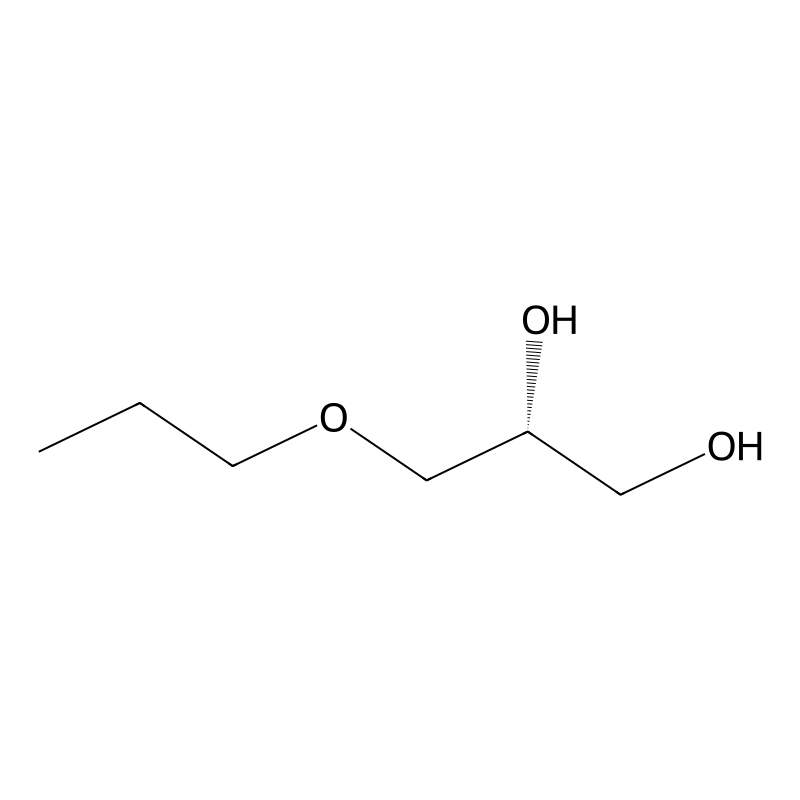

(2R)-3-propoxypropane-1,2-diol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R)-3-propoxypropane-1,2-diol is a chiral compound characterized by the presence of both ether and alcohol functional groups. Its molecular formula is , and it features a propoxy group attached to the central propane-1,2-diol structure. The compound is notable for its potential applications in various fields, including pharmaceuticals and industrial chemistry. The stereochemistry of the molecule, indicated by the (2R) designation, plays a crucial role in its biological activity and interaction with other molecules.

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.

- Reduction: The compound can be reduced to form primary or secondary alcohols.

- Substitution: The ether linkage can undergo cleavage, allowing for substitution with various nucleophiles or electrophiles.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

The biological activity of (2R)-3-propoxypropane-1,2-diol is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as a drug delivery agent and as a stabilizer in pharmaceutical formulations. The compound's hydroxyl groups enhance its solubility and compatibility with biological systems, making it suitable for applications in enzyme-substrate interactions and cellular membrane studies .

The synthesis of (2R)-3-propoxypropane-1,2-diol typically involves several steps:

- Starting Materials: The synthesis often begins with propane-1,2-diol.

- Etherification: The reaction of propane-1,2-diol with propyl halides or alcohols under basic conditions forms the ether linkage.

- Purification: The product is purified using methods such as distillation or chromatography.

The reaction conditions usually require moderate temperatures (50-70°C) and can utilize solvents like ethanol or methanol along with basic catalysts such as sodium hydroxide .

(2R)-3-propoxypropane-1,2-diol has diverse applications:

- Pharmaceuticals: It is investigated for use in drug delivery systems due to its favorable solubility characteristics.

- Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.

- Cosmetics: Its properties make it suitable as an emulsifier or stabilizer in cosmetic formulations .

Studies on the interactions of (2R)-3-propoxypropane-1,2-diol focus on its role as a substrate or inhibitor in enzymatic reactions. Its structure allows it to modulate enzyme activities by altering substrate binding affinities or influencing reaction pathways. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability .

Several compounds share structural similarities with (2R)-3-propoxypropane-1,2-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2-Hydroxyethoxy)propane-1,2-diol | C5H12O4 | Contains an ethoxy group instead of propoxy; used in similar applications. |

| 3-(tert-butylamino)propane-1,2-diol | C7H17NO2 | Features an amino group; studied for different biological activities. |

| 3-[3-Hydroxy-2-(octyloxy)propoxy]propane-1,2-diol | C12H26O4 | Contains a longer alkyl chain; enhances lipophilicity compared to (2R)-3-propoxypropane-1,2-diol. |

Uniqueness

(2R)-3-propoxypropane-1,2-diol is unique due to its specific arrangement of hydroxyl and ether groups that confer distinct chemical properties and reactivity patterns. This structural configuration makes it particularly valuable in applications requiring precise molecular interactions and stability compared to its analogs .